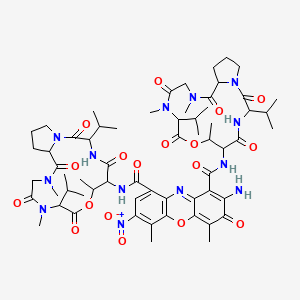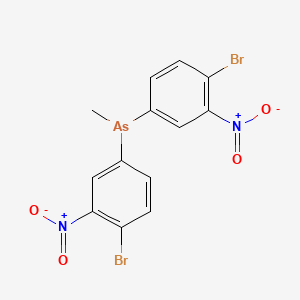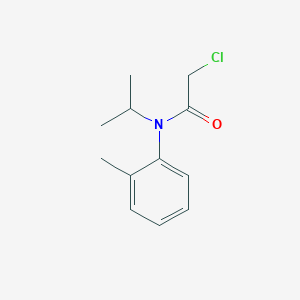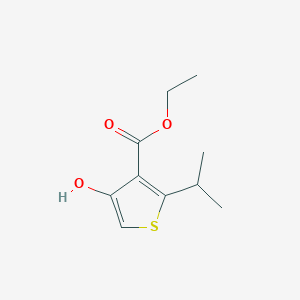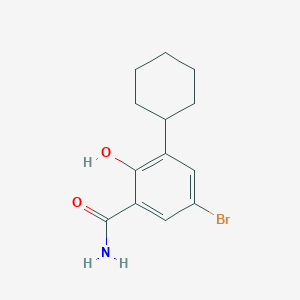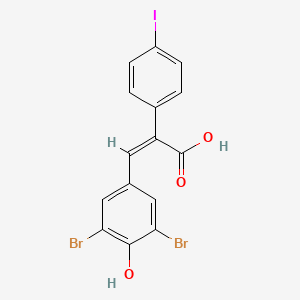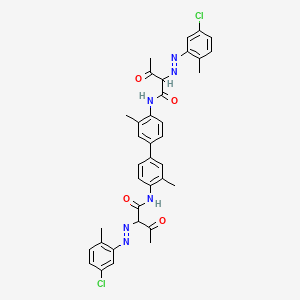
N,N'-(3,3'-Dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) is a complex organic compound characterized by its biphenyl core and azo functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where 3,3’-dimethylbiphenyl is formed by coupling 3-bromo-1,1’-biphenyl with 3-methylphenylboronic acid in the presence of a palladium catalyst.
Introduction of Azo Groups: The azo groups are introduced via a diazotization reaction, where 5-chloro-o-toluidine is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the biphenyl core.
Formation of the Final Compound: The final step involves the reaction of the diazotized intermediate with 3-oxobutyramide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its azo groups, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) involves its interaction with molecular targets through its azo and amide functional groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function.
相似化合物的比较
Similar Compounds
N,N’-(1,1’-Biphenyl)-4,4’-diylbis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide): Similar structure but lacks the dimethyl substitution on the biphenyl core.
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-p-tolyl)azo)-3-oxobutyramide): Similar structure but with a para-substitution on the azo group.
Uniqueness
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the biphenyl core and ortho-substitution on the azo groups contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
5905-17-9 |
|---|---|
分子式 |
C36H34Cl2N6O4 |
分子量 |
685.6 g/mol |
IUPAC 名称 |
2-[(5-chloro-2-methylphenyl)diazenyl]-N-[4-[4-[[2-[(5-chloro-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C36H34Cl2N6O4/c1-19-7-11-27(37)17-31(19)41-43-33(23(5)45)35(47)39-29-13-9-25(15-21(29)3)26-10-14-30(22(4)16-26)40-36(48)34(24(6)46)44-42-32-18-28(38)12-8-20(32)2/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48) |
InChI 键 |
ZQFJNGHOFUPFLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)Cl)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
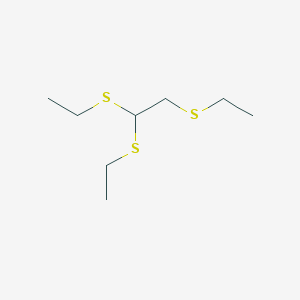
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
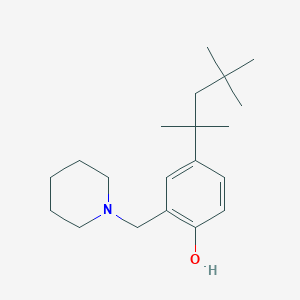
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
